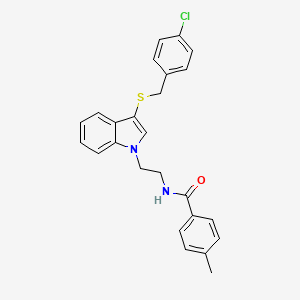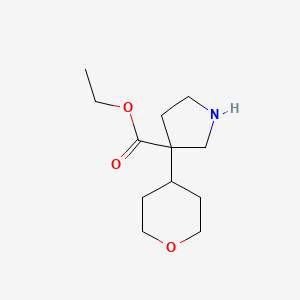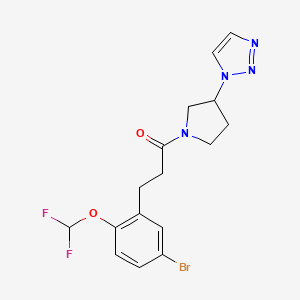
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide, commonly known as CBL0137, is a small molecule that has been found to exhibit potent anti-cancer activity in preclinical studies. This compound was first synthesized in 2012 and has since been the subject of extensive research due to its promising therapeutic potential.
Mecanismo De Acción
The exact mechanism of action of CBL0137 is not fully understood, but it is believed to act by inhibiting the activity of the FACT (facilitates chromatin transcription) complex, which is involved in the regulation of gene expression. By inhibiting FACT, CBL0137 is thought to induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CBL0137 has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which is involved in the regulation of cell cycle and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBL0137 is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on CBL0137. One area of interest is the development of more effective formulations to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to CBL0137, which could help to personalize cancer treatment. Additionally, the development of combination therapies that include CBL0137 is a promising avenue for future research, as it has been shown to enhance the efficacy of other anti-cancer drugs.
Métodos De Síntesis
The synthesis of CBL0137 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium thiolate to form the corresponding thiol. This is followed by the reaction of the thiol with 3-bromo-1H-indole to form the intermediate product. The final step involves the reaction of the intermediate with 4-methylbenzoyl chloride to form the target compound.
Aplicaciones Científicas De Investigación
CBL0137 has been found to exhibit potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Propiedades
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-18-6-10-20(11-7-18)25(29)27-14-15-28-16-24(22-4-2-3-5-23(22)28)30-17-19-8-12-21(26)13-9-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFFHNQEHOJXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide](/img/structure/B2850289.png)
![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2850292.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2,4-dioxooxazolidin-3-yl)methyl)azetidine-1-carboxamide](/img/structure/B2850293.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850294.png)


![3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2850301.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime](/img/structure/B2850303.png)
![3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2850305.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2850308.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2850310.png)
